molecular formula C27H23ClF3NO7S B12462197 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate

Cat. No.: B12462197
M. Wt: 598.0 g/mol
InChI Key: GOUXALKJELHZFR-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the aromatic sulfonate ester and the carbamoyl butanoate moiety, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE include:

    2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 2-HYDROXYBENZOATE: Shares a similar sulfonate ester structure but differs in the carbamoyl moiety.

    4-FLUOROBENZYLAMINE: Contains a similar aromatic structure but lacks the complex ester and carbamoyl groups. The uniqueness of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23ClF3NO7S

Molecular Weight

598.0 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoate

InChI

InChI=1S/C27H23ClF3NO7S/c1-17-5-12-21(13-6-17)40(36,37)39-20-10-7-18(8-11-20)24(33)16-38-26(35)4-2-3-25(34)32-23-15-19(27(29,30)31)9-14-22(23)28/h5-15H,2-4,16H2,1H3,(H,32,34)

InChI Key

GOUXALKJELHZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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